molecular formula C21H22O5 B2634060 Isoxanthohumol CAS No. 521-48-2; 70872-29-6

Isoxanthohumol

Cat. No.: B2634060
CAS No.: 521-48-2; 70872-29-6
M. Wt: 354.402
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
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Description

Isoxanthohumol is a member of flavanones.
This compound is a natural product found in Humulus lupulus, Sophora flavescens, and other organisms with data available.

Scientific Research Applications

Antifungal Properties

Mechanism of Action
Isoxanthohumol exhibits significant antifungal activity against phytopathogenic fungi, particularly Botrytis cinerea. Research indicates that it acts as a botanical fungicide, with an effective concentration (EC50) of 4.32 µg/mL. The antifungal mechanism involves disrupting carbohydrate metabolism and the tricarboxylic acid (TCA) cycle, leading to reduced ATP generation and increased membrane lipid peroxidation, which ultimately causes fungal cell death .

Case Study: Efficacy Against Botrytis cinerea
In a study utilizing RNA-seq and physiological indicators, this compound was shown to significantly affect the metabolic processes of B. cinerea, resulting in enhanced protective and curative effects in vivo. The treatment led to observable changes in cell membrane permeability and increased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX) .

Metabolic Benefits

Regulation of Lipid Metabolism
this compound has been studied for its role in improving hepatic lipid metabolism. In hyperlipidemic mice models, it was found to activate the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor alpha (PPARα) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. This activation resulted in improved blood lipid profiles, reduced hepatic steatosis, and decreased oxidative stress markers .

Impact on Obesity and Glucose Metabolism
Further research indicates that this compound can prevent obesity by inhibiting dietary fat absorption. Its administration has been associated with enhanced glucose metabolism, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .

Potential Therapeutic Roles

Estrogenic Activity
this compound has been investigated for its estrogenic properties, particularly its conversion into 8-prenylnaringenin, a potent phytoestrogen. This transformation occurs through microbial biotransformation processes, highlighting this compound's potential in hormone-related therapies .

Clinical Implications
The compound's multifaceted effects suggest it could be beneficial in developing treatments for conditions like hyperlipidemia, obesity, and certain fungal infections. Its ability to modulate metabolic pathways presents opportunities for further research into its therapeutic efficacy.

Summary Table of Applications

Application Area Details References
Antifungal ActivityEffective against Botrytis cinerea; disrupts metabolism and induces cell death
Lipid MetabolismActivates AMPK/PPARα and PI3K/AKT pathways; improves lipid profiles in hyperlipidemic mice
Obesity ManagementInhibits dietary fat absorption; enhances glucose metabolism
Estrogenic EffectsConverts to 8-prenylnaringenin; potential for hormone-related therapies

Chemical Reactions Analysis

Enzyme Inhibition Dynamics

Isoxanthohumol acts as a tight-binding inhibitor of human aldo-keto reductases (AKR1B1 and AKR1B10), critical enzymes in retinoid and lipid metabolism. Key findings include:

ParameterAKR1B1 InhibitionAKR1B10 InhibitionMethod
Inhibition Constant (Kᵢ)0.12 μM0.09 μMNADPH absorbance at 340 nm
Substrate CompetitionNon-competitiveNon-competitiveCatalytic activity assays

This inhibition involves direct interaction with the enzyme’s active site, disrupting NADPH-dependent redox reactions .

Metabolic Pathway Disruption in Fungi

This compound demonstrates antifungal activity by targeting Botrytis cinerea’s metabolic processes:

Tricarboxylic Acid (TCA) Cycle Interference

  • Enzyme Suppression : Reduces succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) activity by 58% and 62%, respectively, at 10 µg/mL .

  • ATP Depletion : Lowers ATP content by 45% (5 µg/mL) and 72% (10 µg/mL) via respiratory chain disruption .

Respiration Inhibition

This compound ConcentrationRespiration Inhibition Rate
5 µg/mL44.31%
50 µg/mL67.75%

This correlates with downregulation of carbohydrate metabolism genes and mitochondrial dysfunction .

Thermal Decomposition

Under combustion, this compound releases:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Reactivity with Oxidizers

  • Violent reaction occurs with strong oxidizers, though specific products remain uncharacterized .

Structural Stability and Reactivity

  • Melting Point : 180°C

  • Storage Stability : Stable at 2–8°C in dry conditions .

  • Light Sensitivity : No photodegradation reported under standard handling protocols .

This compound’s reactivity is central to its dual role as a bioactive agent and a subject of physicochemical studies. Further research is needed to elucidate its full synthetic and catalytic potential.

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72247-79-1
Record name Isoxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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